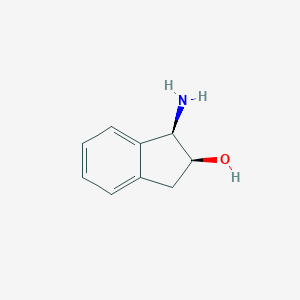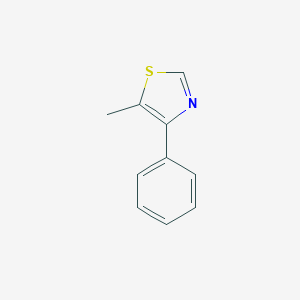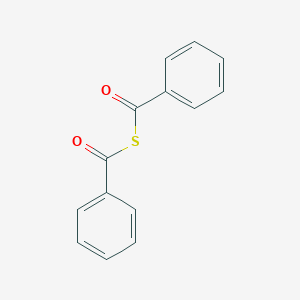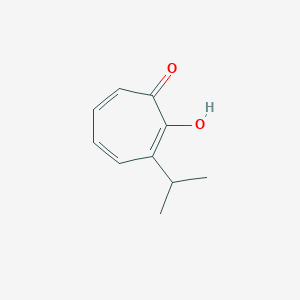
2,4,6-Cycloheptatrien-1-one, 2-hydroxy-3-(1-methylethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,6-Cycloheptatrien-1-one, 2-hydroxy-3-(1-methylethyl)-, also known as tropolone, is a cyclic organic compound with a seven-membered ring. Tropolone is widely used in the field of chemistry due to its unique properties, including its ability to form complexes with metal ions and its role as a chelating agent.
作用機序
The mechanism of action of 2,4,6-Cycloheptatrien-1-one, 2-hydroxy-3-(1-methylethyl)- is not fully understood. It is believed that 2,4,6-Cycloheptatrien-1-one, 2-hydroxy-3-(1-methylethyl)- forms complexes with metal ions, which can then interact with biological molecules. Tropolone has been shown to inhibit the activity of several enzymes, including tyrosinase and acetylcholinesterase. Tropolone has also been shown to interact with DNA, which may contribute to its anti-tumor properties.
Biochemical and Physiological Effects:
Tropolone has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to have anti-microbial properties, inhibiting the growth of several bacterial and fungal strains. Tropolone has also been shown to have anti-inflammatory properties, reducing the production of pro-inflammatory cytokines. Tropolone has been shown to inhibit the activity of tyrosinase, an enzyme involved in the production of melanin, which may contribute to its skin-lightening properties.
実験室実験の利点と制限
Tropolone has several advantages for lab experiments. It is stable under a wide range of conditions and can be easily synthesized. Tropolone also forms stable complexes with metal ions, which makes it useful as a chelating agent. However, 2,4,6-Cycloheptatrien-1-one, 2-hydroxy-3-(1-methylethyl)- has several limitations for lab experiments. It is highly reactive and can form complexes with other molecules in the sample, making it difficult to isolate. Tropolone is also toxic at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the study of 2,4,6-Cycloheptatrien-1-one, 2-hydroxy-3-(1-methylethyl)-. One area of research is the development of new metal complexes using 2,4,6-Cycloheptatrien-1-one, 2-hydroxy-3-(1-methylethyl)- as a ligand. These complexes may exhibit novel biological activities and could be used in the development of new drugs. Another area of research is the study of 2,4,6-Cycloheptatrien-1-one, 2-hydroxy-3-(1-methylethyl)-'s interactions with DNA. Understanding these interactions may lead to the development of new anti-tumor agents. Finally, the development of new methods for the synthesis of 2,4,6-Cycloheptatrien-1-one, 2-hydroxy-3-(1-methylethyl)- may lead to the production of more stable and less reactive derivatives.
科学的研究の応用
Tropolone has been extensively studied in the field of chemistry due to its unique properties. It is widely used as a chelating agent and as a ligand in the synthesis of metal complexes. Tropolone complexes have been shown to exhibit a wide range of biological activities, including anti-microbial, anti-inflammatory, and anti-tumor properties. Tropolone has also been used in the development of new materials, such as polymers and dendrimers.
特性
CAS番号 |
1946-74-3 |
|---|---|
製品名 |
2,4,6-Cycloheptatrien-1-one, 2-hydroxy-3-(1-methylethyl)- |
分子式 |
C10H12O2 |
分子量 |
164.2 g/mol |
IUPAC名 |
2-hydroxy-3-propan-2-ylcyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C10H12O2/c1-7(2)8-5-3-4-6-9(11)10(8)12/h3-7H,1-2H3,(H,11,12) |
InChIキー |
TUFYVOCKVJOUIR-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C(C(=O)C=CC=C1)O |
正規SMILES |
CC(C)C1=C(C(=O)C=CC=C1)O |
その他のCAS番号 |
1946-74-3 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



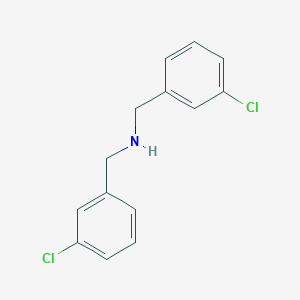
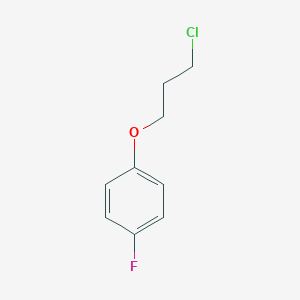


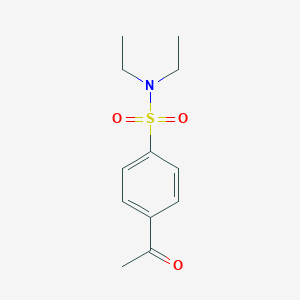
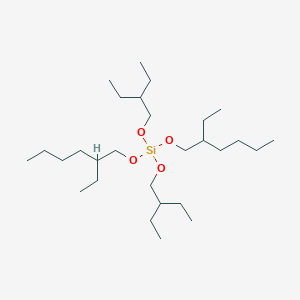
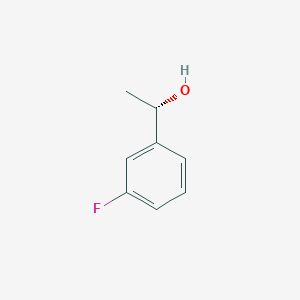
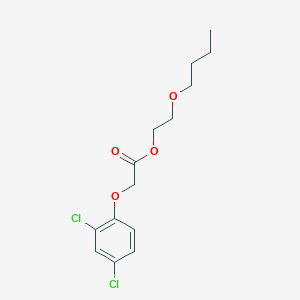
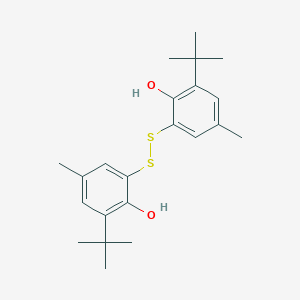
![6-Methyl-2,3-dihydropyrrolo[1,2-a]benzimidazol-1-one](/img/structure/B156313.png)

